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Abstract
AZD2066 is a selective, orally active, and blood-brain barrier-permeating negative allosteric

modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It has been investigated

for its therapeutic potential in a range of central nervous system disorders and other conditions,

including neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux

disease (GERD). This technical guide provides a comprehensive overview of the basic

pharmacology of AZD2066 hydrate, summarizing available data on its mechanism of action, in

vitro and in vivo pharmacology, and clinical findings. While development for some indications

has been discontinued, the pharmacological profile of AZD2066 remains of interest to

researchers in the field of glutamatergic modulation.

Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR)

that plays a crucial role in modulating excitatory neurotransmission in the central nervous

system. Its involvement in various physiological and pathological processes has made it an

attractive target for drug discovery. AZD2066 was developed by AstraZeneca as a selective

mGluR5 NAM. This guide details the fundamental pharmacological properties of AZD2066

hydrate, presenting key data from preclinical and clinical investigations.
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Mechanism of Action
AZD2066 acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds

to a site on the receptor that is distinct from the glutamate binding site, inducing a

conformational change that reduces the receptor's response to glutamate. This allosteric

modulation allows for a more nuanced inhibition of receptor activity compared to direct

competitive antagonists.

One of the downstream effects of mGluR5 antagonism by compounds like AZD2066 is the

activation of the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B

(TrkB) signaling pathway.[1] This pathway is critical for neuronal survival, differentiation, and

synaptic plasticity. The precise mechanism by which mGluR5 inhibition leads to BDNF/TrkB

activation is still under investigation but is thought to involve a cascade of intracellular signaling

events.
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Figure 1: Proposed mechanism of action for AZD2066.

In Vitro Pharmacology
The in vitro pharmacological profile of AZD2066 has been characterized in various assays to

determine its potency and selectivity as an mGluR5 NAM.
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Parameter Cell Line Assay Type Value Reference

IC50 mGlu5/HEK cells Ca2+ Response 27.2 nM [1]

Striatal Cultures Ca2+ Response 3.56 nM [1]

Hippocampal

Cultures
Ca2+ Response 96.2 nM [1]

Cortical Cultures Ca2+ Response 380 nM [1]

Receptor

Residence Time

HEK293A cells

expressing rat

mGlu5

[3H]methoxy-

PEPy binding

Medium (10-30

min)
[2]

Preclinical Pharmacology
Pharmacokinetics
Detailed pharmacokinetic parameters for AZD2066 in preclinical species such as rats and

monkeys are not readily available in the public domain. However, the compound is described

as being orally active and capable of crossing the blood-brain barrier.[1]

In Vivo Efficacy and Pharmacodynamics
Drug Discrimination Studies in Rats

Drug discrimination studies are used to assess the subjective effects of a compound. In rats

trained to discriminate the mGluR5 antagonist MTEP from vehicle, AZD2066 produced MTEP-

appropriate responding, indicating that it shares similar discriminative stimulus effects with

other mGluR5 antagonists.[3]

Experimental Protocol: Rat Drug Discrimination
While the specific protocol for AZD2066 is not detailed, a general procedure for mGluR5

antagonist drug discrimination studies is as follows:

Apparatus: Standard two-lever operant conditioning chambers.
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Subjects: Male Sprague-Dawley rats, food-restricted to maintain 85-90% of their free-feeding

body weight.

Training:

Rats are trained to press one lever ("drug" lever) after administration of a known mGluR5

antagonist (e.g., MTEP) and the other lever ("vehicle" lever) after administration of the

vehicle.

Correct lever presses are reinforced with a food pellet on a fixed-ratio schedule.

Training continues until rats reliably discriminate between the drug and vehicle conditions.

Testing:

Once trained, rats are administered various doses of the test compound (e.g., AZD2066)

or other drugs.

The percentage of responses on the "drug" lever is measured.

Full generalization is typically defined as >80% drug-appropriate responding.
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Figure 2: General workflow for a drug discrimination study.

Clinical Pharmacology
AZD2066 has been evaluated in clinical trials for gastroesophageal reflux disease (GERD) and

major depressive disorder (MDD).

Pharmacokinetics in Healthy Volunteers
A comprehensive table of pharmacokinetic parameters from Phase I studies in healthy

volunteers is not publicly available.

Gastroesophageal Reflux Disease (GERD)
A randomized, crossover study in healthy male volunteers investigated the effects of single

doses of AZD2066 (2 mg, 6 mg, and 13 mg) on transient lower esophageal sphincter

relaxations (TLESRs) and reflux episodes.[4]
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Dose
Change in TLESRs
(vs. Placebo)

Change in Reflux
Episodes (vs.
Placebo)

Key Adverse
Events (13 mg
dose)

13 mg ↓ 27% (p=0.02) ↓ 51% (p=0.01)

Dizziness (3/13),

Disturbance in

attention (3/13)

2 mg & 6 mg Smaller reductions Smaller reductions Fewer adverse events

Data from Rohof et al., 2012[4]

Experimental Protocol: GERD Study in Healthy
Volunteers
The study employed postprandial manometry and pH-impedance measurements. A general

protocol for such a study is as follows:

Subjects: Healthy volunteers.

Study Design: Randomized, double-blind, placebo-controlled, crossover.

Procedure:

A high-resolution manometry and impedance-pH catheter is inserted transnasally into the

esophagus.

After a baseline recording period, a standardized meal is consumed to induce TLESRs

and reflux.

The study drug (AZD2066 or placebo) is administered.

Manometry and pH-impedance are recorded for a set period post-meal.

Endpoints:

Number of TLESRs.
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Number of acid and non-acid reflux episodes.

Symptom correlation with reflux events (if applicable).
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Figure 3: General workflow for a clinical study of GERD.

Major Depressive Disorder (MDD)
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AZD2066 was evaluated in a Phase IIa, 6-week, multi-center, randomized, double-blind,

double-dummy, active and placebo-controlled, parallel-group study in patients with MDD

(NCT01145755). The primary outcome measure was the change from baseline in the

Montgomery-Åsberg Depression Rating Scale (MADRS) total score. The full results of this trial

have not been made publicly available.

Safety and Tolerability
In the GERD study with healthy volunteers, adverse events with the 13 mg dose were primarily

related to the nervous system, including dizziness and disturbance in attention, and were of

mild intensity and reversible.[4] The development of AZD2066 for neuropathic pain was

discontinued, though the specific reasons are not detailed in the available literature.

Conclusion
AZD2066 is a selective mGluR5 negative allosteric modulator with demonstrated

pharmacological activity in both preclinical and clinical settings. Its ability to modulate the

glutamatergic system and downstream pathways such as BDNF/TrkB signaling highlights the

therapeutic potential of this mechanism. While the clinical development of AZD2066 has faced

challenges, the data gathered from its investigation provide valuable insights for the ongoing

research and development of novel treatments for CNS disorders and other conditions with

glutamatergic dysfunction. Further publication of detailed preclinical and clinical data would be

beneficial to the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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